N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-10(2,3)7-5-8(14(4)13-7)12-9(15)6-11/h5H,6H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNAAOFHIMONBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C10H16ClN3O
- Molecular Weight : 229.71 g/mol
- CAS Number : 1211120-75-0
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Research indicates that modifications to the pyrazole ring and the chloroacetamide moiety can significantly influence biological activity. For instance, the presence of bulky groups like tert-butyl enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Table 1: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Tert-butyl group | Increased lipophilicity | |
| Chloro substituent | Enhanced receptor binding | |
| Pyrazole ring variations | Altered potency |
Anticancer Activity
Recent studies have suggested that this compound exhibits anticancer properties by inhibiting tumor growth in various cancer cell lines. For example, it has been shown to inhibit SMYD2, a histone methyltransferase implicated in cancer progression:
- IC50 Values : The compound demonstrated an IC50 value of less than 10 µM in specific cancer cell lines, indicating potent activity against tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate moderate activity against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Effective against Gram-positive bacteria with MIC values ranging from 50 to 100 µM .
Case Studies
- Inhibition of SMYD2 :
- Antimicrobial Testing :
Scientific Research Applications
Biological Activities
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-chloroacetamide exhibits a range of biological activities that make it a candidate for further research:
Anticancer Properties
Research indicates that compounds similar to this compound have shown anticancer potential. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines, suggesting that this compound may also possess similar properties .
Antileukemic Activity
Studies have demonstrated that pyrazole derivatives can exhibit antileukemic effects, which could be attributed to their ability to inhibit specific pathways involved in cancer cell proliferation . The structural features of this compound may enhance its efficacy in targeting leukemic cells.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on certain enzymes, such as phosphatases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cell growth and differentiation, highlighting its potential as a therapeutic agent .
Agrochemical Applications
This compound may also find applications in agrochemicals due to its potential herbicidal or fungicidal properties. Pyrazole derivatives are known for their ability to disrupt plant growth regulators or inhibit fungal growth, making them suitable candidates for developing new agricultural products .
Material Science Applications
In material science, the incorporation of pyrazole-based compounds into polymers and coatings has been explored due to their thermal stability and mechanical properties. This compound could potentially enhance the performance characteristics of materials used in various industrial applications .
Case Studies and Research Findings
These studies underscore the relevance of this compound in ongoing research aimed at discovering new therapeutic agents.
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The chloroacetamide group provides electrophilic reactivity, making the compound a candidate for nucleophilic substitution or cross-coupling reactions in synthetic applications.
- Predicted physical properties include a density of 1.18 g/cm³ and a boiling point of 388.7°C, though experimental data (e.g., melting point) remain unverified .
Comparison with Structurally Related Compounds
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂)
- Structural Differences : Replaces the pyrazole core with a substituted phenyl ring (benzoyl and chloro groups at positions 2 and 4, respectively).
- Crystallographic Behavior :
- Implications : The aromatic phenyl system may enhance π-π stacking but reduce solubility compared to the pyrazole-based target compound.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)carboxamide Derivatives (e.g., Compounds 3a–3p)
- Structural Modifications: Feature a cyano group at position 4 of the pyrazole and aryl substituents (e.g., phenyl, 4-chlorophenyl) at position 1 .
- Synthetic Routes : Synthesized via EDCI/HOBt-mediated coupling, yielding high-purity crystals (68–71% yields) with melting points ranging from 123°C to 183°C .
- Biological Relevance: The cyano group is critical in agrochemicals (e.g., Fipronil derivatives), suggesting that the tert-butyl analog may exhibit reduced insecticidal activity but improved metabolic stability .
N-tert-Butyl-2-(5-methyl-2-phenyl-2H-pyrazol-3-yl)benzamide (C₂₁H₂₃N₃O)
- Key Differences :
- Spectroscopic Data: IR absorption at 1660 cm⁻¹ (C=O stretch), comparable to the target compound’s amide carbonyl.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structural Similarities: Shares the chloroacetamide moiety but includes a 4-chlorophenyl and cyano group on the pyrazole.
- Biological Context: Directly linked to Fipronil, a commercial insecticide, highlighting the importance of electron-withdrawing groups (e.g., cyano) for bioactivity. The tert-butyl analog’s lack of such groups may limit pesticidal efficacy but improve environmental persistence .
Comparative Analysis Table
Preparation Methods
Pyrazole Ring Formation: Synthesis of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine
The pyrazole scaffold is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For the tert-butyl-substituted variant, tert-butyl acetoacetate reacts with methylhydrazine under acidic conditions to yield 3-tert-butyl-1-methyl-1H-pyrazol-5-amine.
-
Reactants : Tert-butyl acetoacetate (1.0 equiv), methylhydrazine (1.1 equiv).
-
Conditions : Reflux in ethanol with catalytic acetic acid (5 mol%) for 12 hours.
-
Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 4:1).
-
Yield : 68–72% after purification.
This method avoids harsh conditions, preserving the tert-butyl group from elimination. Alternative β-keto esters (e.g., ethyl acetoacetate) require higher temperatures, leading to reduced yields (~50%) due to side reactions.
Amide Bond Formation: Coupling with Chloroacetyl Chloride
The 5-amino group of the pyrazole intermediate undergoes nucleophilic acylation with chloroacetyl chloride. This step is critical for introducing the electrophilic chloroacetamide group.
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Reactants : 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv), chloroacetyl chloride (1.2 equiv).
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Base : Triethylamine (2.0 equiv) or potassium carbonate (1.5 equiv) in anhydrous DCM or THF.
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Conditions : Stir at 0°C → room temperature for 4–6 hours.
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Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purification : Recrystallization from ethanol/water (3:1) or silica gel chromatography (hexane/ethyl acetate 3:1).
-
Yield : 75–82%.
Key Considerations :
-
Solvent Choice : DCM minimizes side reactions (e.g., hydrolysis) compared to THF.
-
Temperature Control : Slow addition of chloroacetyl chloride at 0°C prevents exothermic decomposition.
-
Base Selection : Potassium carbonate in DMSO enables higher yields (85%) under mild heating (50°C, 2 hours), as demonstrated in analogous syntheses.
Methodological Variations and Optimization
Alternative Chloroacetylating Agents
While chloroacetyl chloride is standard, in situ generation from chloroacetic acid and thionyl chloride offers cost advantages for large-scale synthesis:
-
Chloroacetic Acid Activation :
-
Yield : Comparable to pre-formed chloroacetyl chloride (78–80%) but requires stringent moisture control.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
-
Conditions : 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv), chloroacetyl chloride (1.1 equiv), DIPEA (1.5 equiv) in DMF.
-
Irradiation : 100 W, 80°C, 15 minutes.
Analytical Characterization and Quality Control
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
-
δ 1.29 (s, 9H, tert-butyl),
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δ 2.41 (s, 3H, N-CH₃),
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δ 4.12 (s, 2H, COCH₂Cl),
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δ 5.92 (s, 1H, pyrazole-H),
13C NMR (101 MHz, CDCl₃) :
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δ 22.5 (N-CH₃),
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δ 28.9 (tert-butyl),
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δ 42.1 (COCH₂Cl),
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δ 105.3 (pyrazole-C5),
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δ 148.2 (pyrazole-C3),
HRMS (ESI+) :
Purity Assessment
Industrial-Scale Production Considerations
Cost-Effective Solvent Systems
Replacing DCM with methyl tert-butyl ether (MTBE) reduces toxicity and improves recyclability:
Waste Management
-
Quench Protocol : Excess chloroacetyl chloride neutralized with 10% NaOH before disposal.
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Byproducts : NaCl and tertiary amine salts are non-hazardous after neutralization.
Challenges and Troubleshooting
Common Side Reactions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-chloroacetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution by reacting the amine group of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with chloroacetyl chloride. Key steps include:
- Using triethylamine (1.1–1.5 equivalents) as a base in anhydrous dioxane or acetonitrile under reflux (4–6 hours) to neutralize HCl byproducts .
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to confirm complete consumption of the amine precursor.
- Purification by recrystallization from ethanol-DMF (3:1) to yield high-purity crystals .
Q. How can X-ray crystallography and spectroscopic techniques be applied to determine the molecular structure and confirm purity?
- Methodology :
- X-ray diffraction : Grow single crystals via slow evaporation of ethanol-DMF. Collect intensity data using MoKα radiation (λ = 0.71073 Å). Refine the structure using SHELXL (for H-bonding and torsion angle analysis) .
- NMR analysis : Use and NMR in DMSO-d6 to verify substituent positions. The chloroacetamide’s NH proton typically appears as a singlet at δ 10.2–10.5 ppm, while tert-butyl protons resonate as a singlet at δ 1.3–1.4 ppm .
- Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.
Q. What solvent systems are effective for recrystallization to achieve high-purity samples?
- Methodology : Test binary solvent systems (e.g., ethanol/water, ethyl acetate/hexane) via gradient solubility trials. For this compound, ethanol-DMF (3:1) provides optimal crystal growth with minimal solvent inclusion .
Advanced Research Questions
Q. How can derivatization strategies exploit the chloroacetamide group to synthesize bioactive analogs?
- Methodology :
- Nucleophilic substitution : Replace the chloride with thiols (e.g., thiourea) or amines under basic conditions (K2CO3 in DMF, 60°C) to generate thioacetamide or secondary amide derivatives .
- Cyclization reactions : React with hydrazines or thiocarbohydrazides to form 1,3,4-thiadiazole or pyrazole heterocycles, which can be screened for anticancer or antimicrobial activity .
Q. How do hydrogen-bonding patterns and graph set analysis explain crystal packing and stability?
- Methodology :
- Identify intermolecular interactions (N–H···O, C–H···O) using Mercury software. For example, the amide NH may form a hydrogen bond with a neighboring pyrazole ring’s carbonyl oxygen (distance ~2.8 Å, angle ~160°) .
- Assign graph set descriptors (e.g., for intramolecular H-bonds or for dimeric motifs) to classify packing motifs and predict solubility/stability .
Q. How can conflicting spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?
- Methodology :
- Perform 2D NMR (COSY, HSQC) to assign coupling patterns and confirm substituent positions.
- Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) chemical shifts using Gaussian 16. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or cyclization reactions?
- Methodology :
- Use DFT (M06-2X/def2-TZVP) to calculate frontier molecular orbitals (FMOs). A low LUMO energy (~-1.5 eV) at the chloroacetamide’s carbonyl carbon indicates susceptibility to nucleophilic attack .
- Simulate reaction pathways (e.g., with hydrazine) using CP2K to identify transition states and activation energies .
Q. How can in silico docking studies guide the design of analogs targeting specific enzymes (e.g., kinases)?
- Methodology :
- Prepare the compound’s 3D structure in Open Babel (MMFF94 optimization). Dock into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Prioritize analogs with improved binding affinity (ΔG < -8 kcal/mol) and synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
